Cas no 165803-89-4 (3-Iodo-4-methylbenzyl Alcohol)
3-Iodo-4-methylbenzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- 3-IODO-4-METHYLBENZYL ALCOHOL 97
- 3-IODO-4-METHYLBENZYL ALCOHOL
- (3-iodo-4-methyl-phenyl)-methanol
- 2-Iodo-4-hydroxymethyl toluene
- 3-iodo-4-methyl-benzyl alcohol
- 526576_ALDRICH
- AC1NPYZJ
- AC1Q2FI6
- ACMC-20an27
- CTK4D2171
- SureCN2208303
- (3-Iodo-4-methylphenyl)methanol
- SCHEMBL2208303
- KOJVNDPZLOBKMK-UHFFFAOYSA-N
- Z1269159118
- EN300-212992
- MFCD02683557
- AKOS015889307
- DTXSID50409084
- 165803-89-4
- D75885
- CS-16423
- 3-Iodo-4-methylbenzyl alcohol, 97%
- Benzenemethanol, 3-iodo-4-methyl-
- J-010229
- CS-0097443
- 3-Iodo-4-methylbenzyl Alcohol
-
- MDL: MFCD02683557
- Inchi: 1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
- InChI Key: KOJVNDPZLOBKMK-UHFFFAOYSA-N
- SMILES: IC1C=C(CO)C=CC=1C
Computed Properties
- Exact Mass: 247.96937
- Monoisotopic Mass: 247.96981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: solid
- Density: 1.751
- Melting Point: 75-79 °C(lit.)
- Boiling Point: 303.8°C at 760 mmHg
- Flash Point: 137.5°C
- Refractive Index: 1.63
- PSA: 20.23
- LogP: 2.09190
- Solubility: Not determined
3-Iodo-4-methylbenzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167767-5g |
3-Iodo-4-methylbenzyl Alcohol |
165803-89-4 | 97% | 5g |
¥1335.90 | 2023-09-02 | |
| TRC | I737288-50mg |
3-Iodo-4-methylbenzyl Alcohol |
165803-89-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737288-100mg |
3-Iodo-4-methylbenzyl Alcohol |
165803-89-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737288-500mg |
3-Iodo-4-methylbenzyl Alcohol |
165803-89-4 | 500mg |
$ 160.00 | 2022-06-04 | ||
| abcr | AB532753-1 g |
(3-Iodo-4-methyl-phenyl)-methanol |
165803-89-4 | 1g |
€282.50 | 2023-01-03 | ||
| Apollo Scientific | OR55730-1g |
3-Iodo-4-methylbenzyl alcohol |
165803-89-4 | 1g |
£45.00 | 2024-05-26 | ||
| Alichem | A014001408-250mg |
3-Iodo-4-methylbenzyl alcohol |
165803-89-4 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014001408-500mg |
3-Iodo-4-methylbenzyl alcohol |
165803-89-4 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
| Alichem | A014001408-1g |
3-Iodo-4-methylbenzyl alcohol |
165803-89-4 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
| Enamine | EN300-212992-1g |
(3-iodo-4-methylphenyl)methanol |
165803-89-4 | 95% | 1g |
$38.0 | 2023-09-16 |
3-Iodo-4-methylbenzyl Alcohol Suppliers
3-Iodo-4-methylbenzyl Alcohol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Iodo-4-methylbenzyl Alcohol
Professional Introduction to 3-Iodo-4-methylbenzyl Alcohol (CAS No. 165803-89-4)
3-Iodo-4-methylbenzyl Alcohol, with the chemical formula C₈H₉IO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 165803-89-4, has garnered significant attention in the scientific community due to its unique structural properties and broad applicability in synthetic chemistry. The presence of both an iodine substituent and a hydroxyl group on a methyl-substituted benzene ring makes it a valuable building block for constructing more complex molecules.
The iodo-substituted benzyl alcohol moiety is particularly noteworthy, as it serves as an effective handle for further functionalization. In recent years, advancements in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have highlighted the utility of this compound in forming carbon-carbon bonds. Researchers have leveraged its reactivity to develop novel methodologies for constructing biaryl structures, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its role in synthesizing derivatives of aromatic compounds with potential pharmaceutical applications.
Moreover, the hydroxyl group in 3-Iodo-4-methylbenzyl Alcohol allows for further derivatization through oxidation, esterification, or etherification, enabling the creation of a diverse array of chemical entities. This flexibility has made it a staple in medicinal chemistry laboratories seeking to explore new drug candidates. Recent publications highlight its use in generating analogs of steroidal compounds, where the benzyl alcohol moiety can be modified to influence binding affinity and metabolic stability.
In the realm of biochemical research, this compound has found utility as a precursor for synthesizing protease inhibitors and kinase inhibitors. The benzyl alcohol scaffold is known to enhance solubility and bioavailability, making it an attractive candidate for drug development. Notably, modifications to the iodo-substituent have been explored to fine-tune electronic properties, which can impact binding interactions with biological targets. Such modifications are crucial for optimizing pharmacokinetic profiles and therapeutic efficacy.
Recent innovations in flow chemistry have also demonstrated the advantages of using 3-Iodo-4-methylbenzyl Alcohol in continuous manufacturing processes. These techniques enable higher yields and cleaner reaction profiles, reducing byproduct formation and improving scalability. The ability to perform multi-step syntheses in a single reactor has revitalized interest in this intermediate, particularly for industrial applications where efficiency is paramount.
The compound’s role in material science is equally compelling. Researchers have investigated its potential as a monomer or crosslinking agent in polymer chemistry. The iodine atom facilitates polymerization through radical or ionic pathways, while the hydroxyl group can participate in hydrogen bonding or form ester linkages. Such properties make it a promising candidate for developing novel materials with tailored mechanical and thermal properties.
Environmental considerations have also influenced the adoption of 3-Iodo-4-methylbenzyl Alcohol in synthetic protocols. Efforts to minimize hazardous waste have led to greener alternatives for iodination and functionalization reactions. For example, catalytic methods that reduce reliance on heavy metals have been optimized using this compound as a key intermediate. Such advancements align with global initiatives to promote sustainable chemistry practices.
Looking ahead, the future applications of 3-Iodo-4-methylbenzyl Alcohol appear promising as synthetic methodologies continue to evolve. Emerging fields such as photoredox catalysis and organocatalysis are expected to expand its utility further. By integrating this intermediate into innovative reaction sequences, scientists may unlock new pathways for drug discovery and material development that were previously inaccessible.
In conclusion, 3-Iodo-4-methylbenzyl Alcohol (CAS No. 165803-89-4) represents a cornerstone in modern synthetic chemistry due to its adaptability and reactivity. Its contributions span pharmaceuticals, materials science, and sustainable chemistry, underscoring its importance as a research tool. As scientific understanding advances, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical innovation.
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